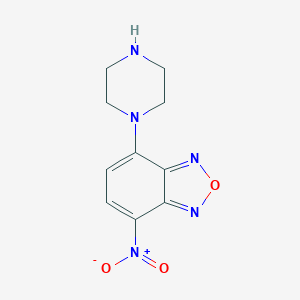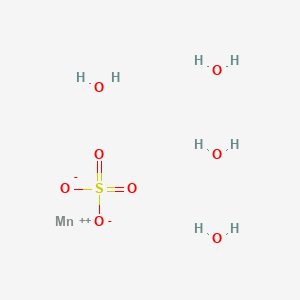
16-表-小海鞘毒素 B
描述
16-Epi-latrunculin B is a highly selective F-actin depolymerizing and bioactive macrolide . It is a compound showing antiviral and cytotoxic activities .
Synthesis Analysis
The total synthesis of 16-Epi-latrunculin B was achieved by Fürstner and colleagues . The synthesis blueprint gave access to latrunculin B, its naturally occurring 16-epimer, and the even more potent actin binder latrunculin A in excellent overall yields . Iron-catalyzed C-C bond formations were used to prepare the basic building blocks in an efficient manner .Molecular Structure Analysis
The molecular formula of 16-Epi-latrunculin B is C20H29NO5S. It has an average mass of 395.513 Da and a monoisotopic mass of 395.176636 Da .Physical And Chemical Properties Analysis
16-Epi-latrunculin B has a density of 1.2±0.1 g/cm3. Its molar refractivity is 104.2±0.3 cm3. It has 6 H bond acceptors, 2 H bond donors, and 1 freely rotating bond. Its polar surface area is 110 Å2, and its molar volume is 335.5±3.0 cm3 .科学研究应用
Actin Polymerization Inhibition
16-Epi-latrunculin B is a stereoisomer of latrunculin B and acts as an inhibitor of actin polymerization. It disrupts microfilament activity in cells, which can be useful in studying cell motility and structure .
Cytotoxic Activity
This compound exhibits cytotoxic effects on mouse KA31T and NIH3T3 tumor cells, with GI50 values indicating its potential as an anti-cancer agent .
Antiviral Activity
16-Epi-latrunculin B has demonstrated antiviral activity against herpes simplex type 1 virus (HSV-1), suggesting its use in antiviral research and therapy .
Growth Inhibition of HeLa Cells
It has been reported to inhibit the growth of HeLa cells, a line of human cervical cancer cells, which further supports its application in cancer research .
作用机制
- 16-Epi-latrunculin B is a 14-membered macrolide attached to a 2-thiazolidinone moiety. It is isolated from the Red Sea sponge Latrunculia magnifica .
- The primary targets of 16-Epi-latrunculin B include:
Target of Action
Mode of Action
安全和危害
16-Epi-latrunculin B is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .
属性
IUPAC Name |
(4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHPHXHGRHSMIK-WAXGXQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Epi-latrunculin B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 16-Epi-latrunculin B exert its biological effect, and what are the downstream consequences?
A1: 16-Epi-latrunculin B, like its close relative latrunculin B, targets G-actin, a monomeric form of the protein actin. [, ] Actin is crucial for various cellular processes, notably the formation of microfilaments, which are essential for maintaining cell shape, motility, and division. By binding to G-actin, 16-Epi-latrunculin B prevents the incorporation of G-actin into F-actin polymers, ultimately disrupting the formation of microfilaments. [, ] This disruption cascades into various downstream effects, including alterations in cell morphology, inhibition of cell movement, and potential induction of apoptosis (programmed cell death). [, ]
Q2: What are the key structural features that differentiate 16-Epi-latrunculin B from latrunculin B?
A2: Both 16-Epi-latrunculin B and latrunculin B share the same molecular formula and weight. The critical difference lies in their three-dimensional structures. As the name suggests, 16-Epi-latrunculin B is an epimer of latrunculin B, specifically at the C16 carbon atom. [] This seemingly subtle change in stereochemistry can influence the molecule's interactions with its target, leading to variations in binding affinity and potentially affecting its overall biological activity. [, ]
Q3: How does the structural variation between latrunculin B and 16-Epi-latrunculin B translate to differences in their biological activity?
A3: Although both compounds bind to G-actin, computational studies employing molecular dynamics simulations suggest that latrunculin B might have a slightly stronger stabilizing effect on G-actin compared to 16-Epi-latrunculin B. [] This difference may translate into subtly different potencies in inhibiting actin polymerization and downstream cellular effects. Further experimental validation is needed to confirm and elaborate on these computationally derived insights. []
Q4: Have any studies investigated the structure-activity relationship of latrunculin B and its analogs, including 16-Epi-latrunculin B?
A4: Yes, research has delved into the structure-activity relationship of latrunculin B and related compounds. [, ] Studies have shown that the macrocyclic ring system is critical for the potent actin-binding activity of these molecules. [, ] Modifications that open this ring system, as seen in latrunculin T, significantly diminish the compound's ability to bind G-actin and exert its biological effects. [] This finding emphasizes the importance of the macrocycle for maintaining the molecule's bioactive conformation. Furthermore, while epimerization at C16 is tolerated, it can lead to alterations in the hydrogen-bonding network formed with the target protein, which could potentially impact activity. []
Q5: What analytical techniques have been employed to characterize and study 16-Epi-latrunculin B?
A5: Various spectroscopic and analytical techniques have been used to characterize 16-Epi-latrunculin B. Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (1H) and carbon (13C) NMR, was crucial in elucidating the compound's structure and confirming its epimeric relationship to latrunculin B. [] Additionally, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided accurate mass measurements, aiding in confirming the molecular formula. [] These techniques are standard tools in natural product chemistry for structural characterization.
Q6: What is the significance of discovering new natural products like 16-Epi-latrunculin B from marine organisms like sponges?
A6: The discovery of novel compounds like 16-Epi-latrunculin B from marine sources, particularly sponges, holds significant promise for several reasons. [, ] First, these organisms represent a rich source of structurally diverse and biologically active molecules. Second, understanding the structure and function of these compounds can provide valuable insights into fundamental biological processes and potential therapeutic targets. Finally, such discoveries can pave the way for developing new drugs or research tools to address unmet medical needs or further our understanding of cellular mechanisms. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



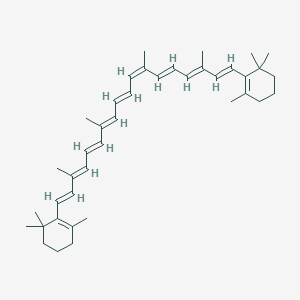
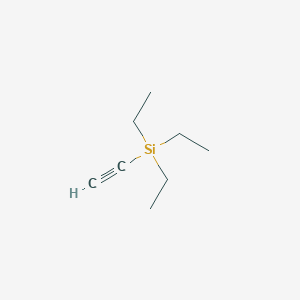
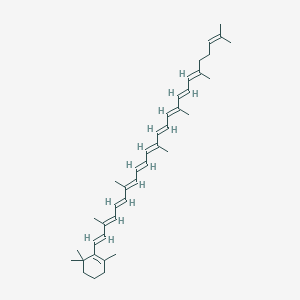


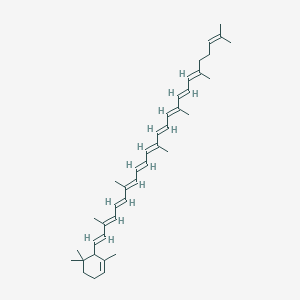


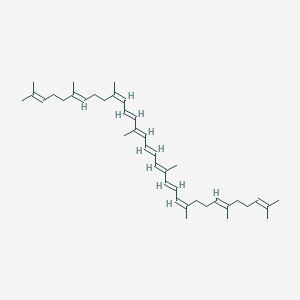
![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
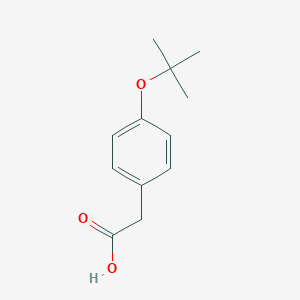
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)
